molecular formula C7H6F3NO2S B1333700 3-(Trifluoromethylsulfonyl)aniline CAS No. 426-59-5

3-(Trifluoromethylsulfonyl)aniline

Cat. No. B1333700
CAS RN: 426-59-5
M. Wt: 225.19 g/mol
InChI Key: LZYNHEOVZMLXIO-UHFFFAOYSA-N
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Description

3-(Trifluoromethylsulfonyl)aniline is a chemical compound that is part of a broader class of sulfonyl-containing anilines. These compounds are characterized by the presence of a sulfonyl group (SO2) attached to an aniline moiety, which is an aromatic ring containing an amino group (NH2). The trifluoromethyl group (CF3) attached to the sulfonyl function adds unique properties to the molecule, such as increased electronegativity and lipophobicity due to the presence of fluorine atoms.

Synthesis Analysis

The synthesis of sulfonyl-containing anilines, including those with trifluoromethyl groups, can be achieved through various methods. One approach involves the insertion of sulfur dioxide into anilines to form sulfonated compounds. For instance, the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones is achieved by reacting anilines with N-arylacrylamides and DABCO·(SO2)2, which proceeds efficiently under mild conditions . Another method includes the reductive insertion of sulfur dioxide using anilines and trifluoromethanesulfanylamide, mediated by bismuth(III) chloride, to produce trifluoromethyl thiolsulphonates . These methods highlight the versatility and reactivity of anilines in forming sulfonyl derivatives.

Molecular Structure Analysis

The molecular structure of sulfonyl anilines can be complex and is often studied using various analytical techniques. For example, 3-(3-nitrophenylsulfonyl)aniline was characterized using elemental analysis, IR, 1H NMR, and X-ray single crystal diffraction. Quantum chemical calculations, such as DFT and HF methods, were used to optimize the geometries and predict vibrational frequencies, providing insights into the electronic structure and reactivity of these molecules .

Chemical Reactions Analysis

Sulfonyl anilines can participate in a range of chemical reactions due to their reactive functional groups. Bismuth(III) trifluoromethanesulfonate and trifluoroacetate have been used as catalysts for the regio- and chemoselective ring opening of epoxides with anilines . Additionally, ortho-selective trifluoromethanesulfonylation of arylhydroxylamines has been achieved using trifluoromethanesulfinic chloride, demonstrating the potential for site-selective functionalization of aniline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(trifluoromethylsulfonyl)aniline derivatives are influenced by the presence of the trifluoromethylsulfonyl group. This group can increase the acidity of the adjacent hydrogen atoms, affect the boiling and melting points, and alter the solubility of the compound in organic solvents. The trifluoromethyl group also imparts a higher degree of chemical stability and resistance to metabolic degradation, which can be advantageous in various applications, including medicinal chemistry and materials science.

Scientific Research Applications

Synthesis and Characterization

  • Novel Compounds Synthesis : A study by Li et al. (2011) discusses the synthesis of a novel compound, 3-(3-nitrophenylsulfonyl)aniline, during the catalytic transfer hydrogenation of another compound. This research contributes to the understanding of the mechanisms and intermediates in the reduction of polynitro aromatic compounds, which is crucial for designing new partial reduction products for technological applications (Li et al., 2011).

Catalysis

  • Ring Opening of Epoxides : Bismuth(III) trifluoromethanesulfonate, a compound related to 3-(Trifluoromethylsulfonyl)aniline, is highlighted by Khosropour et al. (2004) as an efficient catalyst for the ring opening of epoxides in reactions with anilines. This demonstrates its potential in facilitating specific chemical reactions (Khosropour et al., 2004).

Kinetic Studies

  • Trifluoromethylation Kinetics : Ono and Umemoto (1996) determined the kinetic parameters for C-trifluoromethylation of aniline, providing insights into the reactivity and mechanisms of related compounds (Ono & Umemoto, 1996).

Polymer Chemistry

  • Synthesis of Sulfonated Oxindoles : Liu et al. (2017) developed a method for the facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones, demonstrating the application of anilines in synthesizing sulfonated compounds (Liu et al., 2017).

Material Science

  • Properties of Aniline Mixtures : Research by Soldatović et al. (2017) examined the thermodynamic properties and molecular interactions in binary mixtures of aniline, revealing potential applications in material science and engineering (Soldatović et al., 2017).

Corrosion Inhibition

  • Aluminum Corrosion Inhibition : A study by EL-Deeb et al. (2015) explored the use of aniline derivatives in inhibiting the corrosion of aluminum, which has implications for material preservation and protective coatings (EL-Deeb et al., 2015).

Safety And Hazards

The safety data sheet for aniline, a related compound, indicates that it is hazardous . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and serious eye damage . It is suspected of causing genetic defects and cancer . It causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-(trifluoromethylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)6-3-1-2-5(11)4-6/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYNHEOVZMLXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371035
Record name 3-Aminophenyl trifluoromethyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethylsulfonyl)aniline

CAS RN

426-59-5
Record name 3-[(Trifluoromethyl)sulfonyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=426-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminophenyl trifluoromethyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((Trifluoromethyl)sulfonyl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Xiao, CZ Chen, Z Huang, IU Agoulnik… - Probe Reports from …, 2013 - ncbi.nlm.nih.gov
The peptide hormone relaxin has been clinically investigated as a beneficial treatment for acute heart failure (AHF). Relaxin has been shown to reduce blood pressure and promote …
Number of citations: 14 www.ncbi.nlm.nih.gov
WJ Watkins, RC Lemoine, L Chong, A Cho… - Bioorganic & Medicinal …, 2004 - Elsevier
Structure–activity relationships of a novel series of fungal efflux pump inhibitors with respect to potentiation of the activity of fluconazole against strains of Candida albicans and Candida …
Number of citations: 39 www.sciencedirect.com

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